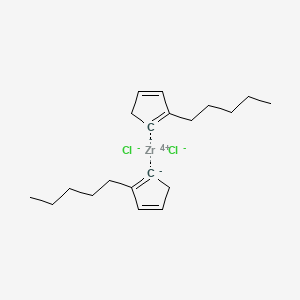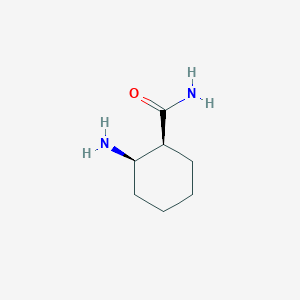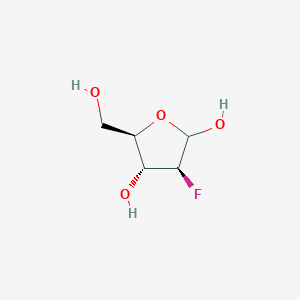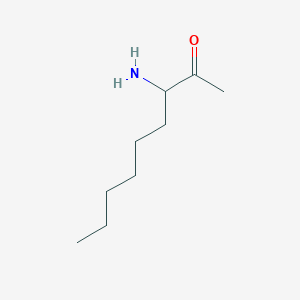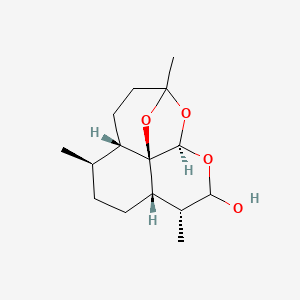
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE is an organometallic compound with the molecular formula C20H16Cl2Ti. It is a member of the metallocene family, which are compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its applications in catalysis, especially in the polymerization of olefins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE typically involves the reaction of titanium tetrachloride with ethylenebis(1-indenyl) in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
TiCl4+C2H4(C9H7)2→C2H4(C9H7)2TiCl2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to ensure the high yield and purity of the final product.
化学反应分析
Types of Reactions
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or even to metallic titanium under certain conditions.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium hydrides or metallic titanium. Substitution reactions can result in a variety of organotitanium compounds.
科学研究应用
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for biomedical applications.
Medicine: While not widely used in medicine, its derivatives are being explored for their potential in drug delivery systems.
Industry: Beyond polymerization, it is also used in the synthesis of fine chemicals and as a precursor for other titanium-based catalysts.
作用机制
The mechanism by which ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE exerts its catalytic effects involves the coordination of the titanium center with the olefin substrate. This coordination activates the olefin towards polymerization. The molecular targets and pathways involved include the formation of a titanium-olefin complex, followed by insertion of the olefin into the titanium-carbon bond, leading to chain propagation.
相似化合物的比较
Similar Compounds
DICHLOROBIS(INDENYL)TITANIUM(IV): Similar in structure but lacks the ethylene bridge.
DICHLOROBIS(CYCLOPENTADIENYL)TITANIUM(IV): Another metallocene with cyclopentadienyl ligands instead of indenyl.
DICHLOROBIS(ETHYLENEBIS(INDENYL))ZIRCONIUM(IV): A zirconium analog with similar catalytic properties.
Uniqueness
ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE is unique due to its ethylene bridge, which provides additional stability and influences its catalytic activity. This structural feature distinguishes it from other metallocenes and contributes to its effectiveness in polymerization reactions.
属性
CAS 编号 |
112531-76-7 |
|---|---|
分子式 |
C20H16Cl2Ti 10* |
分子量 |
375.11 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



